molecular formula C13H14N2O B2912201 N-Methyl-1-prop-2-enylindole-3-carboxamide CAS No. 2379975-19-4

N-Methyl-1-prop-2-enylindole-3-carboxamide

Cat. No.: B2912201
CAS No.: 2379975-19-4
M. Wt: 214.268
InChI Key: WXLYARAGQOMZLI-UHFFFAOYSA-N
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Description

N-Methyl-1-prop-2-enylindole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-prop-2-enylindole-3-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound would involve the following steps:

    Formation of the hydrazone: Reacting phenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone.

    Cyclization: Heating the hydrazone in the presence of an acid catalyst to induce cyclization and form the indole ring.

    N-Methylation: Introducing the N-methyl group through methylation reactions using reagents like methyl iodide.

    Carboxamide formation: Converting the indole derivative to the carboxamide using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-prop-2-enylindole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-Methyl-1-prop-2-enylindole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Methyl-1-prop-2-enylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

N-Methyl-1-prop-2-enylindole-3-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring structure.

The uniqueness of this compound lies in its specific substitution pattern and potential biological activities .

Properties

IUPAC Name

N-methyl-1-prop-2-enylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-8-15-9-11(13(16)14-2)10-6-4-5-7-12(10)15/h3-7,9H,1,8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLYARAGQOMZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C2=CC=CC=C21)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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